ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate
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Overview
Description
Ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound contains a cyano group, a trifluoromethyl group, and a hydroxyalaninate moiety, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted amines under solvent-free conditions or in the presence of a base such as sodium ethoxide in ethanol . The reaction is usually carried out at elevated temperatures, around 70°C, and may require stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate can undergo various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetyl group can take part in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic structures, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, catalysts like triethylamine, and solvents such as ethanol or dimethylformamide (DMF) . Reaction conditions typically involve moderate to high temperatures and may require prolonged reaction times to achieve complete conversion .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, pyrazoles, and thiazoles, which have significant biological and pharmaceutical activities .
Scientific Research Applications
Ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate involves its interaction with various molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate: Lacks the ethyl group but shares similar reactivity and applications.
Ethyl cyanoacetate: A simpler compound used in similar synthetic routes but with fewer functional groups.
Cyanoacetanilide: Contains a cyano group and an amide linkage, used in the synthesis of heterocyclic compounds.
Uniqueness
Ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate is unique due to the presence of both the trifluoromethyl and hydroxyalaninate moieties, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in scientific research .
Properties
Molecular Formula |
C8H9F3N2O4 |
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Molecular Weight |
254.16 g/mol |
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9F3N2O4/c1-2-17-6(15)7(16,8(9,10)11)13-5(14)3-4-12/h16H,2-3H2,1H3,(H,13,14) |
InChI Key |
QXCXNOHFLJAKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CC#N)O |
Origin of Product |
United States |
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